Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate
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Overview
Description
Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate is an organoboron compound with the chemical formula C6H4BF4KO. It is a white to yellow solid that is used as an intermediate in organic synthesis and pharmaceutical applications . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate can be synthesized through the reaction of 2-fluoro-6-hydroxyphenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethyl sulfoxide (DMSO). Reactions are typically carried out under inert atmospheres to prevent oxidation .
Major Products
The major products formed from reactions involving this compound include various substituted phenylboronic acids, esters, and other organoboron compounds .
Scientific Research Applications
Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is used in the manufacture of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate involves its ability to participate in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, reacting with electrophilic species in the presence of a palladium catalyst. This leads to the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
Potassium Trifluoroborate: Similar in structure but lacks the 2-fluoro-6-hydroxyphenyl group.
Phenylboronic Acid: Contains a boronic acid group instead of a trifluoroborate group.
Potassium Phenyltrifluoroborate: Similar but without the additional fluorine and hydroxyl groups on the phenyl ring.
Uniqueness
Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate is unique due to its combination of trifluoroborate and 2-fluoro-6-hydroxyphenyl groups. This structure provides enhanced reactivity and stability, making it a versatile reagent in various chemical transformations .
Properties
IUPAC Name |
potassium;trifluoro-(2-fluoro-6-hydroxyphenyl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF4O.K/c8-4-2-1-3-5(12)6(4)7(9,10)11;/h1-3,12H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSFFRRHNBFXRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CC=C1F)O)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF4KO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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